molecular formula C9H11ClN4O B13324874 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13324874
M. Wt: 226.66 g/mol
InChI Key: AXRWTPGCBYRYAG-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is an organic compound belonging to the class of pyrazolo[4,3-d]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-isopropyl-3-methoxy-1H-pyrazole-4-carbaldehyde with guanidine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound for cancer research, distinguishing it from other similar compounds that may target different enzymes or pathways .

Properties

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

5-chloro-7-methoxy-1-propan-2-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H11ClN4O/c1-5(2)14-7-6(4-11-14)12-9(10)13-8(7)15-3/h4-5H,1-3H3

InChI Key

AXRWTPGCBYRYAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)N=C(N=C2OC)Cl

Origin of Product

United States

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